N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide
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Overview
Description
N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide is an organic compound with a complex structure that includes phenyl, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenol with 3-nitrobenzoyl chloride to form 3-(3-methylphenoxy)-5-nitrobenzoyl chloride. This intermediate is then reacted with 2,2-diphenylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as hydroxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-nitrophenyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
Uniqueness
N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C27H22N2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H22N2O4/c1-19-9-8-14-24(15-19)33-25-17-22(16-23(18-25)29(31)32)28-27(30)26(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-18,26H,1H3,(H,28,30) |
InChI Key |
WDUPNYJSDGJENY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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